molecular formula C11H16N4 B2685594 N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine CAS No. 2379986-52-2

N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine

Cat. No.: B2685594
CAS No.: 2379986-52-2
M. Wt: 204.277
InChI Key: DQPMSBHJJZTNLO-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with a tetrahydropyridine precursor. One common method involves the use of N,N-dimethylpyrimidin-4-amine as the starting material, which is then reacted with 1,2,3,6-tetrahydropyridine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine and pyrimidine derivatives, such as:

Uniqueness

N,N-dimethyl-6-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14(2)10-8-11(13-9-12-10)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPMSBHJJZTNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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